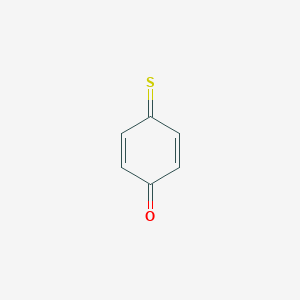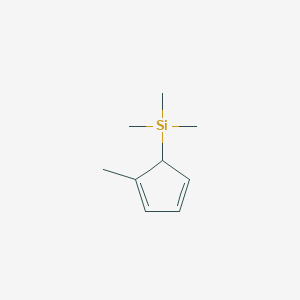
Trimethyl(2-methyl-2,4-cyclopentadien-1-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(2-methyl-2,4-cyclopentadien-1-yl)silane is an organosilicon compound with the molecular formula C12H22Si. This compound is characterized by a cyclopentadienyl ring substituted with methyl groups and a trimethylsilyl group. It is primarily used in organic synthesis and as a precursor in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl(2-methyl-2,4-cyclopentadien-1-yl)silane can be synthesized through several methods. One common approach involves the reaction of chlorotrimethylsilane with a cyclopentadienyl anion. The reaction typically occurs in the presence of a strong base such as sodium hydride or lithium diisopropylamide (LDA) to deprotonate the cyclopentadiene, forming the cyclopentadienyl anion, which then reacts with chlorotrimethylsilane to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation under reduced pressure .
Chemical Reactions Analysis
Types of Reactions
Trimethyl(2-methyl-2,4-cyclopentadien-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienone derivatives, while substitution reactions can produce a variety of functionalized cyclopentadienyl compounds .
Scientific Research Applications
Trimethyl(2-methyl-2,4-cyclopentadien-1-yl)silane has several applications in scientific research:
Mechanism of Action
The mechanism by which Trimethyl(2-methyl-2,4-cyclopentadien-1-yl)silane exerts its effects involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can participate in catalytic cycles, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion it complexes with .
Comparison with Similar Compounds
Similar Compounds
Trimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane: Similar in structure but with additional methyl groups on the cyclopentadienyl ring.
(Trimethyl)methylcyclopentadienylplatinum(IV): Contains a platinum center and is used in organometallic chemistry.
Uniqueness
Trimethyl(2-methyl-2,4-cyclopentadien-1-yl)silane is unique due to its specific substitution pattern on the cyclopentadienyl ring and its trimethylsilyl group. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications .
Properties
CAS No. |
79410-05-2 |
|---|---|
Molecular Formula |
C9H16Si |
Molecular Weight |
152.31 g/mol |
IUPAC Name |
trimethyl-(2-methylcyclopenta-2,4-dien-1-yl)silane |
InChI |
InChI=1S/C9H16Si/c1-8-6-5-7-9(8)10(2,3)4/h5-7,9H,1-4H3 |
InChI Key |
UWLZZTQGOGHMEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC1[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 7-[(4S)-4-formyl-2-oxo-1,3-thiazolidin-3-yl]heptanoate](/img/structure/B14426760.png)


![N-Methyl-N-[4-(trimethylstannyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14426781.png)
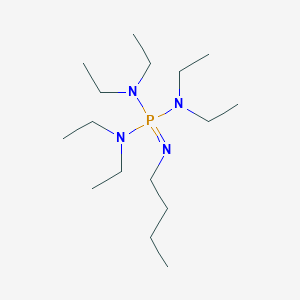
![1-[3-Bromo-4-(phenylsulfanyl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14426793.png)
![8-[4-(Piperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14426798.png)
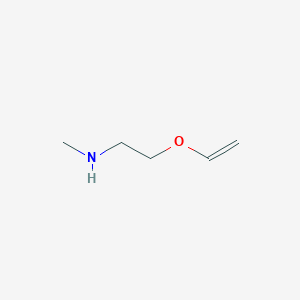
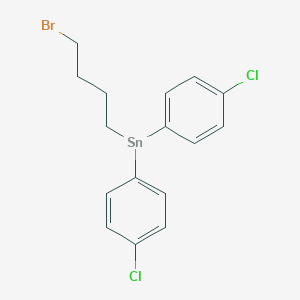
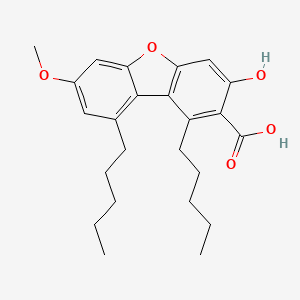
![Dimethyl 2,2'-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate](/img/structure/B14426815.png)
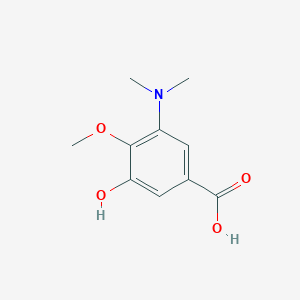
![[(4-Chlorophenyl)methylidene]propanedial](/img/structure/B14426825.png)
